molecular formula C7H10N2O B589202 5-((Methylamino)methyl)pyridin-2(1H)-one CAS No. 152195-86-3

5-((Methylamino)methyl)pyridin-2(1H)-one

Cat. No.: B589202
CAS No.: 152195-86-3
M. Wt: 138.17
InChI Key: ZONIYDUVLPLSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Methylamino)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridone ring with a methylaminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-pyridone, formaldehyde, methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: 2-pyridone is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-((Methylamino)methyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylaminomethyl-2-thiouridine: A similar compound with a thiouridine moiety, known for its role in RNA modification.

    5-Carboxymethylaminomethyl-2-thiouridine: Another related compound with a carboxymethyl group, also involved in RNA modification.

    2-Thiouridine: A simpler analog with a thiouridine structure.

Uniqueness

5-((Methylamino)methyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyridone ring

Properties

CAS No.

152195-86-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17

IUPAC Name

5-(methylaminomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-8-4-6-2-3-7(10)9-5-6/h2-3,5,8H,4H2,1H3,(H,9,10)

InChI Key

ZONIYDUVLPLSPT-UHFFFAOYSA-N

SMILES

CNCC1=CNC(=O)C=C1

Synonyms

2(1H)-Pyridinone,5-[(methylamino)methyl]-(9CI)

Origin of Product

United States

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